molecular formula C15H10Cl2FN3S B6044214 5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B6044214
M. Wt: 354.2 g/mol
InChI Key: GNEXMHNAHPXPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, bacteria, and fungi. It may also act by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects
5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, bacteria, and fungi. It has also been shown to induce apoptosis or programmed cell death in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. It has also been shown to have low toxicity in animal models. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer, bacterial infections, and fungal infections. Another direction is to investigate its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of 5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-chlorophenyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

5-(2-chloro-6-fluorobenzyl)-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results as an antifungal, antibacterial, and anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methyl]-4-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FN3S/c16-10-5-3-6-12(18)9(10)8-14-19-20-15(22)21(14)13-7-2-1-4-11(13)17/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEXMHNAHPXPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NNC2=S)CC3=C(C=CC=C3Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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